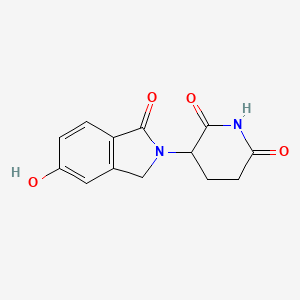

Lénidomide-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Lénidomide-OH, un dérivé du lénidomide, est un composé doté d'un potentiel thérapeutique significatif. Le lénidomide lui-même est un analogue de la thalidomide connu pour ses propriétés immunomodulatrices, anti-angiogéniques et anti-inflammatoires. Le this compound est principalement utilisé dans le traitement du myélome multiple et des syndromes myélodysplasiques, parmi d'autres tumeurs malignes hématologiques .

Applications De Recherche Scientifique

Le Lénidomide-OH a un large éventail d'applications en recherche scientifique :

Biologie : Étudié pour ses effets sur les voies cellulaires et les mécanismes de dégradation des protéines.

Médecine : Largement utilisé dans le traitement du myélome multiple, des syndromes myélodysplasiques et d'autres tumeurs malignes hématologiques

Industrie : Employé dans le développement de nouveaux agents thérapeutiques et de formulations médicamenteuses

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Modulation de la ligase E3 ubiquitine : Il modifie la spécificité du substrat de la ligase E3 ubiquitine CRL4CRBN, ce qui conduit à la dégradation de protéines spécifiques.

Immunomodulation : Améliore la libération d'interleukine-2 et d'interféron-gamma par les lymphocytes T activés et augmente la cytotoxicité médiée par les cellules tueuses naturelles.

Effets anti-angiogéniques : Inhibe la formation de nouveaux vaisseaux sanguins, ce qui limite la croissance tumorale.

Mécanisme D'action

Target of Action

Lenalidomide-OH, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . It also affects the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .

Mode of Action

Lenalidomide-OH modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .

Biochemical Pathways

Lenalidomide-OH affects both cellular and humoral limbs of the immune system . It has anti-angiogenic properties and affects signal transduction . It enhances the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells, inhibits the immunosuppressive activity of regulatory T cells, and increases natural killer (NK) cell-mediated cytotoxicity .

Pharmacokinetics

Lenalidomide-OH is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 h . Renal function is the most important factor affecting lenalidomide plasma exposure .

Result of Action

The subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3 results in the death of multiple myeloma cells . Lenalidomide-OH also induces intracellular accumulation of reactive oxygen species (ROS) through an iron-dependent Fenton reaction, leading to cell membrane and DNA damage and cell death .

Action Environment

The efficacy of Lenalidomide-OH can be influenced by environmental factors such as renal function . The starting dose of lenalidomide must be adjusted according to renal function .

Analyse Biochimique

Biochemical Properties

Lenalidomide-OH plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the CRL4 CRBN E3 ubiquitin ligase, where it modulates the substrate specificity of this enzyme . This interaction leads to the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN .

Cellular Effects

Lenalidomide-OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, lenalidomide-OH induces the proteasomal degradation of transcription factors IKZF1 and IKZF3, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of Lenalidomide-OH is quite unique. It binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This is the first approved drug to target an E3 ubiquitin ligase, demonstrating the potential for the development of new therapies that modulate ubiquitination .

Temporal Effects in Laboratory Settings

The effects of Lenalidomide-OH change over time in laboratory settings. It has a short half-life of 3-4 hours and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Metabolic Pathways

Lenalidomide-OH is involved in several metabolic pathways. The biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Lénidomide-OH implique plusieurs étapes clés :

Réduction : Le groupe nitro de la 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)pipéridine-2,6-dione est réduit.

Cyclisation : Cyclisation des composés intermédiaires pour former le produit final.

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Analyse Des Réactions Chimiques

Types de réactions : Le Lénidomide-OH subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent donner des dérivés N-acétylés.

Substitution : Réactions de substitution impliquant des intermédiaires halogénés.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Palladium sur carbone comme catalyseur.

Substitution : N-bromosuccinimide pour les réactions de bromation

Principaux produits :

5-Hydroxylénidomide : et N-acétyl-lénidomide sont des produits courants formés à partir de ces réactions.

Comparaison Avec Des Composés Similaires

Le Lénidomide-OH est comparé à d'autres composés similaires tels que :

Thalidomide : Le composé parent, connu pour ses effets tératogènes mais aussi pour ses propriétés immunomodulatrices.

Pomalidomide : Un autre analogue de la thalidomide avec des effets similaires mais plus puissants.

Abecma (idecabtagene vicleucel) : et Carvykti (ciltacabtagene autoleucel) : De nouveaux agents thérapeutiques utilisés dans le traitement du myélome multiple.

Unicité du this compound :

Puissance accrue : Comparé à la thalidomide, le this compound a une puissance accrue et moins d'effets secondaires.

Dégradation sélective des protéines : Il dégrade sélectivement des protéines spécifiques impliquées dans les voies pathologiques, ce qui en fait un agent thérapeutique précieux.

Conclusion

Le this compound est un composé doté d'un potentiel thérapeutique significatif, notamment dans le traitement des tumeurs malignes hématologiques. Son mécanisme d'action unique, combiné à son large éventail d'applications en recherche scientifique, en fait un composé précieux en médecine et dans l'industrie.

Propriétés

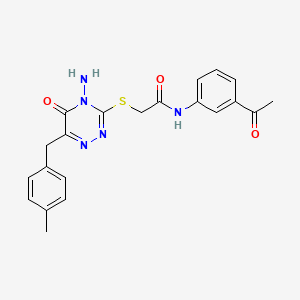

IUPAC Name |

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![N-(3-chloro-4-methylphenyl)-2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B2489485.png)